

# An In-Depth Technical Guide to Chinomethionate (CAS 2439-01-2)

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## Compound of Interest

Compound Name: *Chinomethionate*

Cat. No.: *B1668619*

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## Abstract

**Chinomethionate**, also known as Oxythioquinox (CAS 2439-01-2), is a dithioloquinoxaline compound historically utilized as a potent fungicide and acaricide. Beyond its agrochemical applications, its unique chemical structure and mechanism of action have garnered interest in scientific research. Notably, **Chinomethionate** has been identified as a photoinducible DNA-cleaving agent, presenting potential applications in biotechnology and therapeutic research. This technical guide provides a comprehensive overview of **Chinomethionate**, consolidating its chemical properties, synthesis protocols, mechanisms of action, metabolism, and toxicology. All quantitative data is presented in structured tables, and key experimental methodologies are detailed to support further research and development.

## Chemical and Physical Properties

**Chinomethionate** is a yellow crystalline solid with low solubility in water but higher solubility in various organic solvents.[1][2] It is classified as a dithioloquinoxaline and is relatively stable under normal storage conditions, though it is susceptible to hydrolysis in alkaline media.[2]

Property	Value	Reference(s)
CAS Number	2439-01-2	[3]
Molecular Formula	C <sub>10</sub> H <sub>6</sub> N <sub>2</sub> OS <sub>2</sub>	
Molecular Weight	234.30 g/mol	
Appearance	Yellow crystalline solid	[2]
Melting Point	171 °C	[4]
Density	1.556 g/cm <sup>3</sup> at 20 °C	[4]
Vapor Pressure	2.0 x 10 <sup>-7</sup> mmHg at 20 °C	[4]
Water Solubility	~1 mg/L at 20 °C	[4]
Solubility (g/L at 20°C)	Toluene (25), Dichloromethane (40), Hexane (1.8), Cyclohexanone (18)	[4]
LogP (Kow)	3.78	[4]

## Synthesis and Manufacturing

The synthesis of **Chinomethionate** is a multi-step process, beginning with the preparation of the key intermediate, 6-methyl-2,3-quinoxalinedithiol, followed by a cyclization reaction with phosgene.[5]

## Experimental Protocols

### Protocol 1: Synthesis of 6-methyl-2,3-quinoxalinedithiol (Precursor)

This protocol is based on the reaction of a dichloroquinoxaline derivative with thiourea.[5]

- Chlorination: A mixture of 6-methylquinoxaline-2,3-dione and phosphorus pentachloride (1:2.5 molar ratio) is refluxed in an inert atmosphere for 3-4 hours at 80-100°C to yield the crude 2,3-dichloroquinoxaline derivative. Reaction completion can be monitored by Thin-Layer Chromatography (TLC).[5]

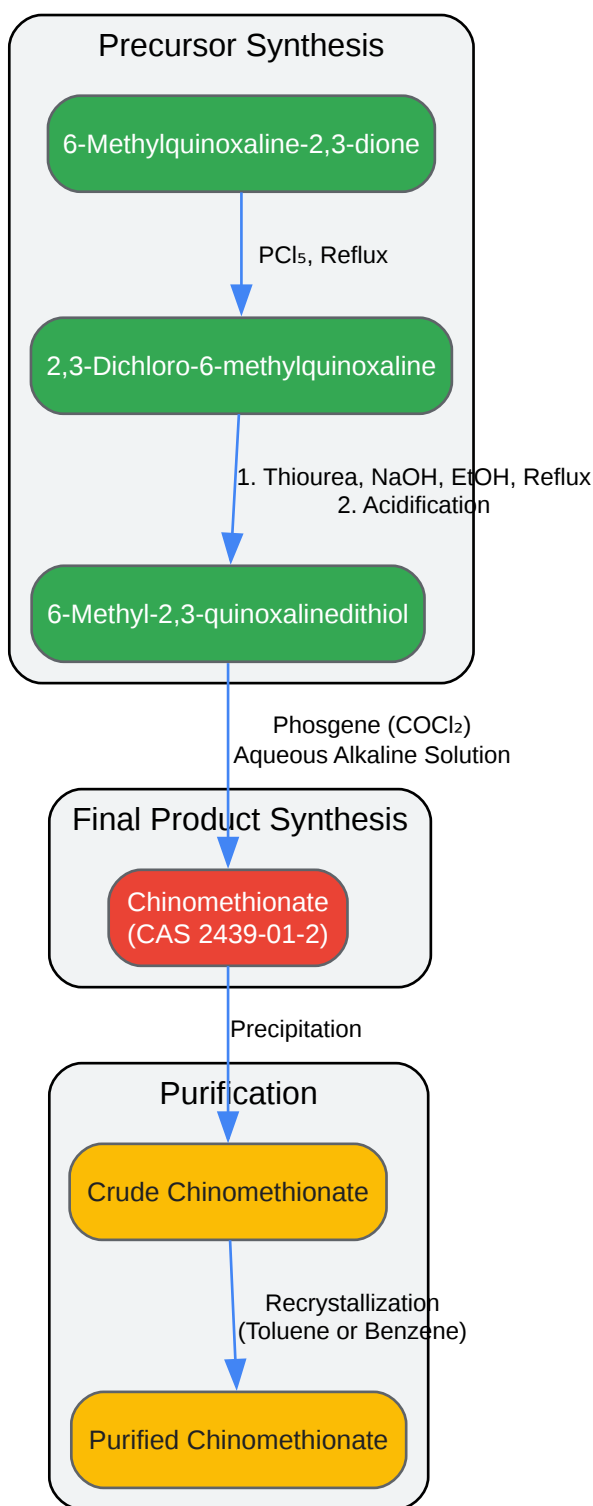
- **Thiolation:** The crude 2,3-dichloroquinoxaline derivative is dissolved in ethanol. Thiourea (3 molar equivalents) and sodium hydroxide are added.
- The reaction mixture is heated under reflux for 2-3 hours. Temperature control is critical to prevent product decomposition.[5]
- **Workup:** The mixture is cooled and then acidified (e.g., with HCl) to precipitate the crude 6-methyl-2,3-quinoxalinedithiol.
- The precipitate is collected by filtration, washed, and can be purified by recrystallization from a suitable solvent like ethanol.

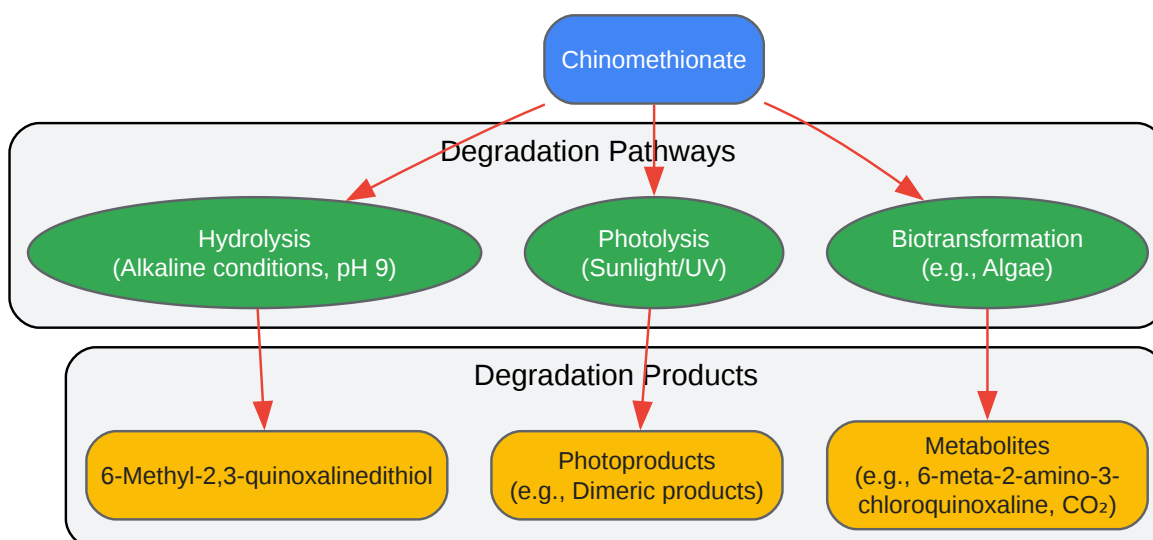
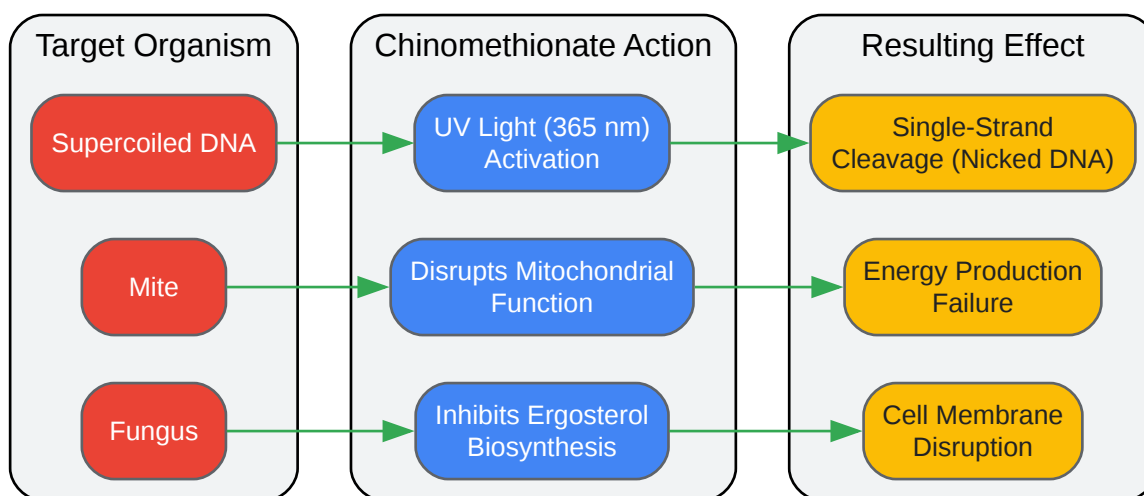
#### Protocol 2: Synthesis of **Chinomethionate**

This protocol describes the final cyclization step.[2][5]

- **Reaction Setup:** 6-methyl-2,3-quinoxalinedithiol is dissolved in an aqueous alkaline solution (e.g., aqueous NaOH) or an organic solvent such as toluene.
- **Phosgene Addition:** A solution of phosgene (carbonyl chloride) in a solvent like toluene is added dropwise to the dithiol solution with vigorous stirring. This reaction is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood with appropriate safety precautions.
- The reaction involves the nucleophilic attack of the dithiol sulfur atoms on the electrophilic carbon of phosgene, leading to the formation of the dithiocarbonate ring.[5]
- **Purification:** The resulting crude **Chinomethionate** precipitates from the solution. It is collected by filtration and purified. The primary method for purification is recrystallization from benzene or toluene, where the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[5]

## Synthesis Workflow Diagram





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